molecular formula C21H40O2 B7804032 Propyl oleate CAS No. 68412-05-5

Propyl oleate

Cat. No.: B7804032
CAS No.: 68412-05-5
M. Wt: 324.5 g/mol
InChI Key: BVWMJLIIGRDFEI-QXMHVHEDSA-N
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Description

Propyl oleate, also known as propyl (Z)-9-octadecenoate, is an ester formed from oleic acid and propanol. It is a clear, colorless to pale yellow liquid with a mild odor. This compound is commonly used as a lubricant, emollient, and solvent in various industrial and cosmetic applications due to its excellent lubricating properties and low toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl oleate can be synthesized through the esterification of oleic acid with propanol. The reaction typically involves heating oleic acid and propanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include a temperature range of 150-200°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing of the reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Propyl oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction. The reaction is typically performed at elevated temperatures to increase the reaction rate.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used to facilitate the transesterification reaction.

Major Products Formed

Scientific Research Applications

Propyl oleate has a wide range of scientific research applications, including:

Mechanism of Action

Propyl oleate exerts its effects primarily through its physical and chemical properties. As an emollient, it forms a protective layer on the skin, reducing water loss and providing a smooth, soft feel. In pharmaceutical formulations, it acts as a carrier for lipophilic drugs, enhancing their solubility and bioavailability. The molecular targets and pathways involved in its action are primarily related to its interaction with cell membranes and its ability to dissolve and transport lipophilic substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its balance of properties, including its low toxicity, excellent lubricating ability, and compatibility with a wide range of substances. Its intermediate chain length provides a good balance between volatility and stability, making it suitable for various applications in different industries .

Properties

IUPAC Name

propyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWMJLIIGRDFEI-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-59-1, 68412-05-5
Record name Propyl oleate
Source CAS Common Chemistry
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Record name Propyl oleate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, propyl ester, sulfated, sodium salt
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Record name Propyl oleate
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Record name 9-Octadecenoic acid (9Z)-, propyl ester
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Record name 9-Octadecenoic acid (9Z)-, propyl ester, sulfated, sodium salt
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Record name Propyl oleate
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Record name PROPYL OLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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